Iodipamide

Vue d'ensemble

Description

L’iodipamide méglumine est un agent de contraste radiographique hydrosoluble principalement utilisé en imagerie médicale pour la cholécystigraphie et la cholangiographie intraveineuse . Il s’agit d’un composé contenant de l’iode, qui permet de bloquer les rayons X, ce qui permet de visualiser les structures corporelles qui contiennent de l’iode par opposition à celles qui n’en contiennent pas .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’iodipamide méglumine est synthétisé par réaction de l’this compound avec la méglumine. La réaction implique la formation d’un sel entre l’this compound et la méglumine, ce qui donne un composé hydrosoluble adapté à l’administration intraveineuse .

Méthodes de production industrielle : La production industrielle de l’this compound méglumine implique les étapes suivantes :

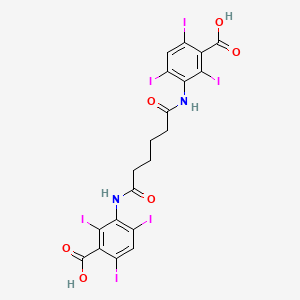

Préparation de l’this compound : L’this compound est synthétisé par acylation de l’acide 3,3’-adipoyldiimino-bis(2,4,6-triiodobenzoïque) avec l’acide adipique.

Formation de l’this compound méglumine : L’this compound est ensuite mis à réagir avec la méglumine en solution aqueuse pour former de l’this compound méglumine.

Stérilisation et emballage : Le produit final est stérilisé et emballé dans des conteneurs unidoses, à l’abri de la lumière.

Analyse Des Réactions Chimiques

Types de réactions : L’iodipamide méglumine subit principalement des réactions de substitution en raison de la présence d’atomes d’iode. Ces réactions peuvent impliquer le remplacement d’atomes d’iode par d’autres substituants dans des conditions spécifiques .

Réactifs et conditions courants :

Réactions de substitution : Ces réactions nécessitent généralement des réactifs nucléophiles et peuvent être effectuées dans des conditions douces.

Réactions d’oxydation et de réduction : L’this compound méglumine peut subir des réactions d’oxydation et de réduction, bien que celles-ci soient moins fréquentes que les réactions de substitution.

Principaux produits formés : Les principaux produits formés par les réactions de l’this compound méglumine dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent conduire à la formation de divers dérivés iodés .

4. Applications de la recherche scientifique

L’this compound méglumine a plusieurs applications de recherche scientifique, notamment :

Imagerie médicale : Il est largement utilisé comme agent de contraste en imagerie par rayons X pour visualiser la vésicule biliaire et les voies biliaires.

Analyse pharmaceutique : Le composé est utilisé dans l’analyse des formulations pharmaceutiques pour garantir la qualité et la constance des agents de contraste.

Études toxicologiques : L’this compound méglumine est utilisé dans les études toxicologiques pour évaluer l’innocuité et les effets secondaires potentiels des agents de contraste.

Recherche biologique : Il est utilisé dans la recherche biologique pour étudier le système biliaire et la fonction hépatique chez les modèles animaux.

Applications De Recherche Scientifique

Introduction to Iodipamide

This compound is a radiopaque contrast agent primarily used in medical imaging procedures such as cholecystography and intravenous cholangiography. It facilitates the visualization of the biliary and hepatic systems by blocking X-rays, thus allowing for the delineation of structures containing iodine against those that do not. This article explores the applications of this compound in clinical settings, particularly its use in diagnostic imaging, along with relevant case studies and data.

Diagnostic Imaging

Cholecystography and Cholangiography

this compound is mainly indicated for:

- Visualization of the gallbladder and biliary ducts : It aids in the differential diagnosis of acute abdominal conditions, especially in patients with post-cholecystectomy symptoms or those unable to take oral contrast media .

- Intravenous Cholangiography : This technique enables the assessment of biliary duct patency and morphology, crucial for diagnosing conditions like bile duct obstruction or stones .

Pharmacokinetics

- Absorption : Following administration, this compound is carried to the liver, where it is secreted into the bile.

- Excretion : The agent is primarily eliminated through feces, with a minor fraction excreted via the kidneys .

- Visualization Timeline : Biliary ducts can be visualized approximately 25 minutes post-administration, while gallbladder filling occurs within one hour .

Study on Hepatotoxicity

A study conducted on rats indicated that this compound has hepatotoxic properties, particularly affecting older rats at higher doses. The research highlighted that selenium deficiency could offer some protection against liver necrosis caused by this compound exposure . This finding emphasizes the need for caution when using this compound in patients with compromised liver function.

Clinical Evaluation

In a clinical evaluation involving 300 cases, sodium this compound was utilized for serial cholangiograms. The study aimed to correlate common bile duct dilatation with preoperative pain and establish criteria for preoperative diagnosis. It was noted that visualization was unsuccessful when serum bilirubin levels exceeded 4 mg/dL, indicating limitations in its diagnostic utility under certain conditions .

Pharmacological Properties of this compound

| Property | Details |

|---|---|

| Primary Use | Contrast agent for imaging |

| Administration Route | Intravenous |

| Visualization Time | Biliary ducts at ~25 minutes |

| Excretion Route | Feces (major), kidneys (minor) |

| Hepatotoxicity | Yes, particularly in older populations |

Summary of Clinical Applications

| Application | Description |

|---|---|

| Cholecystography | Visualization of gallbladder and biliary ducts |

| Intravenous Cholangiography | Assessment of biliary duct patency and morphology |

| Diagnostic Limitations | Serum bilirubin > 4 mg/dL limits visualization |

Mécanisme D'action

L’iodipamide méglumine fonctionne en bloquant les rayons X lorsqu’ils traversent le corps. Les atomes d’iode du composé absorbent les rayons X, ce qui permet de délimiter les structures corporelles contenant de l’iode par opposition à celles qui n’en contiennent pas . Le degré d’opacité produit est directement proportionnel à la concentration et au volume de l’agent de contraste iodé dans le trajet des rayons X . Le composé est principalement excrété par le système hépatobiliaire, ce qui permet de visualiser la vésicule biliaire et les voies biliaires .

Composés similaires :

Diatrizoate méglumine : Un autre agent de contraste iodé utilisé en imagerie radiographique.

Iothalamate méglumine : Utilisé en urographie et en angiographie.

Méthylglucamine this compound : Similaire à l’this compound méglumine, mais avec des propriétés pharmacocinétiques différentes.

Unicité : L’this compound méglumine est unique en son genre par sa capacité à fournir une visualisation claire des voies biliaires et de la vésicule biliaire en raison de sa forte teneur en iode et de sa solubilité dans l’eau . Son excrétion primaire par le système hépatobiliaire le rend particulièrement adapté à l’imagerie de ces structures .

Comparaison Avec Des Composés Similaires

Diatrizoate Meglumine: Another iodinated contrast agent used in radiographic imaging.

Iothalamate Meglumine: Used in urography and angiography.

Methylglucamine Iodipamide: Similar to this compound meglumine but with different pharmacokinetic properties.

Uniqueness: this compound meglumine is unique in its ability to provide clear visualization of the biliary ducts and gallbladder due to its high iodine content and water solubility . Its primary excretion through the hepato-biliary system makes it particularly suitable for imaging these structures .

Activité Biologique

Iodipamide, a radiographic contrast agent, is primarily used in medical imaging procedures such as cholecystography and intravenous cholangiography. Its biological activity encompasses interactions with various biological systems, influencing both diagnostic imaging and potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is a water-soluble compound with the chemical formula and an average molecular weight of approximately 1139.76 g/mol. It functions by blocking X-rays due to the presence of iodine, which enhances the contrast in imaging studies. Upon intravenous administration, this compound is rapidly taken up by the liver and excreted into bile, allowing for visualization of the biliary system within minutes .

| Property | Value |

|---|---|

| Chemical Formula | |

| Average Molecular Weight | 1139.76 g/mol |

| Solubility | Water-soluble |

| Primary Excretion | Hepatobiliary system |

Pharmacological Effects

This compound exhibits several pharmacological effects, particularly related to its cytotoxicity and immunological interactions:

- Cytotoxicity : this compound has been shown to induce apoptosis in renal cells due to oxidative stress. The acute intravenous LD50 values are reported as 5000 mg/kg in rats and 3195 mg/kg in mice .

- Immunological Interactions : Studies indicate that this compound can interact with complement proteins such as C3 and factor B, leading to a loss of hemolytic activity. This suggests potential implications for immune responses during imaging procedures .

Clinical Applications and Case Studies

This compound is primarily utilized in diagnostic imaging; however, its biological activity has led to research into other applications:

- Cholecystography : In a clinical study involving 107 patients, this compound was effectively used for visualizing gallbladder function post-administration, demonstrating its utility in diagnosing biliary tract disorders .

- Research on Immunological Effects : A study investigated the effects of this compound on human complement components C3 and factor B, revealing that this compound directly interacts with these proteins, affecting their functional capacity .

Table 2: Summary of Clinical Applications

| Application | Description |

|---|---|

| Cholecystography | Visualization of gallbladder function |

| Intravenous Cholangiography | Imaging of biliary ducts |

| Immunological Studies | Investigation of interactions with complement proteins |

Safety and Adverse Effects

Despite its beneficial uses, this compound can cause adverse effects, particularly in patients with renal impairment. The cytotoxic effects observed include cellular energy failure and disruption of calcium homeostasis . Monitoring renal function is crucial when administering this compound to mitigate risks associated with nephrotoxicity.

Propriétés

IUPAC Name |

3-[[6-(3-carboxy-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14I6N2O6/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFINMCNLQNTKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14I6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023153 | |

| Record name | Adipic acid di(3-carboxy-2,4,6-triiodoanilide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1139.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Iodipamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>171 [ug/mL] (The mean of the results at pH 7.4), In water, 4.036X10-4 mg/L at 20 °C, Insoluble in water, Solubility at 20 °C: methanol 0.8%; ethanol 0.3%; acetone 0.2%; ether 0.1%, Very slightly soluble in chloroform, 3.06e-03 g/L | |

| Record name | SID47193872 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Iodipamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodipamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iodipamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Organic iodine compounds block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these iodinated organic compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. Iodipamide's primary excretion through the hepato-biliary system and concentration in bile allows visualization of the gallbladder and biliary ducts., ... The iodine in the contrast medium is responsible for the absorption of x-rays and the resulting opacification of the organ system or other area under investigation. ... | |

| Record name | Iodipamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodipamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, White, crystalline powder | |

CAS No. |

606-17-7 | |

| Record name | Adipiodon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodipamide [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodipamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adipic acid di(3-carboxy-2,4,6-triiodoanilide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipiodone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODIPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKQ858A3VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iodipamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iodipamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

306-308, 306-308 °C, 307 °C | |

| Record name | Iodipamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodipamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iodipamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.